molecular formula C34H42N4O8S4 B8814595 4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide CAS No. 55442-07-4

4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide

Cat. No. B8814595
Key on ui cas rn: 55442-07-4
M. Wt: 763.0 g/mol
InChI Key: QIWSTPSOLZVXIB-UHFFFAOYSA-N
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Patent
US04001279

Procedure details

Procedure 3 is further illustrated by the preparation of racemic 6e'. A solution of 80 g of p-tosyl chloride in 300 ml. of dry pyridine was cooled to 0° and added to a cooled, stirred solution of triethylenetetramine (MCB, technical) in 50 ml. of dry pyridine over a period of 3 hr. The solution was kept at 0° during addition. The solution was allowed to stand at 0° for 24 hrs, and mixed with 100 ml. of concentrated hydrochloric acid and 1 kg. of crushed ice. The resulting aqueous solution was decanted, and the oily residue was triturated with methanol, filtered, and recrystallized twice from 50 ml. of dimethyl formamide and 300 ml. of 95% ethanol to give N,N',N",N'"-tetratosyltriethylenetetramine, 28.8 g. (38%), m.p. 211°-213°. The analytical sample was dried at 180° for 14 hrs at 10μ.
[Compound]
Name
6e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH2:12][CH2:13][CH2:14][NH:15][CH2:16][CH2:17][NH:18][CH2:19][CH2:20][NH2:21].Cl>N1C=CC=CC=1>[S:8]([NH:12][CH2:13][CH2:14][N:15]([S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9])[CH2:16][CH2:17][N:18]([S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9])[CH2:19][CH2:20][NH:21][S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9])([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
6e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCNCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a cooled
ADDITION
Type
ADDITION
Details
The solution was kept at 0° during addition
ADDITION
Type
ADDITION
Details
mixed with 100 ml
CUSTOM
Type
CUSTOM
Details
The resulting aqueous solution was decanted
CUSTOM
Type
CUSTOM
Details
the oily residue was triturated with methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallized twice from 50 ml

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)NCCN(CCN(CCNS(=O)(=O)C1=CC=C(C)C=C1)S(=O)(=O)C1=CC=C(C)C=C1)S(=O)(=O)C1=CC=C(C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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